molecular formula C15H12N2O2 B8674948 5-(3-aminobenzoyl)-1,3-dihydroindol-2-one

5-(3-aminobenzoyl)-1,3-dihydroindol-2-one

Cat. No.: B8674948
M. Wt: 252.27 g/mol
InChI Key: OUWVCFAJBBZWPJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(3-aminobenzoyl)-1,3-dihydroindol-2-one: is a compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(3-aminobenzoyl)-1,3-dihydroindol-2-one typically involves the reaction of 3-amino-benzoyl chloride with 1,3-dihydro-indol-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various electrophiles can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, 5-(3-aminobenzoyl)-1,3-dihydroindol-2-one is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, anticancer, or anti-inflammatory properties, making it a candidate for drug development.

Medicine: In medicine, derivatives of this compound are explored for their therapeutic potential. They may act on specific molecular targets, offering new avenues for the treatment of various diseases.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and dyes. Its unique chemical properties make it suitable for various applications in material science.

Mechanism of Action

The mechanism of action of 5-(3-aminobenzoyl)-1,3-dihydroindol-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

  • 3-Amino-2-benzoyl-acrylic acid derivatives
  • 4-Aminobenzyl alcohol
  • Ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate

Comparison: Compared to similar compounds, 5-(3-aminobenzoyl)-1,3-dihydroindol-2-one stands out due to its unique indole structure. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further highlight its uniqueness.

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

5-(3-aminobenzoyl)-1,3-dihydroindol-2-one

InChI

InChI=1S/C15H12N2O2/c16-12-3-1-2-9(7-12)15(19)10-4-5-13-11(6-10)8-14(18)17-13/h1-7H,8,16H2,(H,17,18)

InChI Key

OUWVCFAJBBZWPJ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)C(=O)C3=CC(=CC=C3)N)NC1=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

5-(3-Nitro-benzoyl)-1,3-dihydro-indol-2-one (2.0 g, 7.09 mmol) was dissolved in MeOH (600 mL). 10% Pd/C (0.20 g) was added to the flask and then placed under vacuum to remove any O2(g). The reaction mixture was kept under reduced pressure for ˜5 min and was then charged with H2(g) at atmospheric pressure. This evacuation/H2(g) fill procedure was repeated twice. The reaction mixture was stirred for 2 h at which point the starting material had been completely consumed. As the desired ketone product was prone to over-reduction to the alcohol, stopping the reaction immediately upon complete consumption of the starting material limited the amount over-reduction that occurred. The reaction mixture was filtered over celite and the filtrate was concentrated in vacuo resulting in a solid that contained the desired keto-aniline product plus ˜5% of the overreduced alcohol-aniline. Flash silica gel chromatography (5% MeOH/CHCl3) of the crude solid provided pure 5-(3-Amino-benzoyl)-1,3-dihydro-indol-2-one in 72% (0.957 g, 3.80 mmol) yield.
Name
5-(3-Nitro-benzoyl)-1,3-dihydro-indol-2-one
Quantity
2 g
Type
reactant
Reaction Step One
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600 mL
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solvent
Reaction Step One
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reactant
Reaction Step Two
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alcohol-aniline
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reactant
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reactant
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0.2 g
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Synthesis routes and methods II

Procedure details

5-(4-Nitro-benzoyl)-1,3-dihydro-indol-2-one (1.51 g, 5.28 mmol) was dissolved in MeOH (600 mL). 10% Pd/C (0.150 g) was added to the flask and then placed under vacuum to remove any O2(g). The reaction mixture was kept under reduced pressure for 5 min and was then charged with H2(g). This evacuation/H2(g) fill procedure was repeated twice. The reaction mixture changed from a cloudy grayish/black color to a translucent dark green/black color, signifying complete consumption of the starting material. As the desired ketone product was prone to over-reduction to the alcohol, stopping the reaction immediately upon complete consumption of the starting material limited the amount over-reduction that occurred. The reaction was allowed to run for 0.75-1.0 hours after which, the reaction mixture was filtered over celite and concentrated in vacuo resulting in a yellowish solid that contained the desired keto-aniline product plus ˜5% of the overreduced alcohol-aniline. The crude solid was purified by triturating with MeOH. The desired keto-aniline product, 5-(3-Amino-benzoyl)-1,3-dihydro-indol-2-one was soluble in MeOH and was filtered away from the insoluble over reduced alcohol by-product. In vacuo concentration of the methanolic filtrate provided pure 5-(3-Amino-benzoyl)-1,3-dihydro-indol-2-one in 72% (0.957 g, 3.80 mmol) yield.
Name
5-(4-Nitro-benzoyl)-1,3-dihydro-indol-2-one
Quantity
1.51 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step Two
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alcohol-aniline
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0.15 g
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